molecular formula C13H10N2O2 B7788641 1,3-Di(2-pyridyl)-1,3-propanedione CAS No. 4773-20-0

1,3-Di(2-pyridyl)-1,3-propanedione

Cat. No.: B7788641
CAS No.: 4773-20-0
M. Wt: 226.23 g/mol
InChI Key: DCGUVLMWGIPVDP-UHFFFAOYSA-N
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Description

1,3-Di(2-pyridyl)-1,3-propanedione is an organic compound characterized by the presence of two pyridyl groups attached to a central propanedione moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

1,3-Di(2-pyridyl)-1,3-propanedione, also known as 1,3-Di(pyridin-2-yl)propane-1,3-dione, is a compound that has been found to interact with various metal cations, including Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations are the primary targets of the compound. The compound acts as a ligand, binding to these metal cations and forming complexes .

Mode of Action

The compound interacts with its targets through a process known as cyclometallation . In this process, the compound forms a cyclic bond with the metal cation, resulting in a complex. Metals such as ruthenium (II), osmium (II), and platinum (II) give a terdentate N⁁C⁁N binding mode in which cyclometallation occurs at C2, while the ions iridium (III), rhodium (III), and palladium (II) favor C4 metallation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its photophysical properties . The compound’s interaction with metal cations results in complexes that exhibit photoluminescent and semiconducting properties . These properties allow the complexes to be used in various applications, including light-emitting electrochemical cells (LEEC), high-performance polymer solar cells (PSC), redox molecular wires, and supramolecular nanowires .

Result of Action

The result of the compound’s action is the formation of complexes with various metal cations . These complexes have unique photophysical properties, making them useful in a variety of applications . For example, the Pt(II) complex of 1,3-di(2-pyridyl)benzene exhibits cytotoxic properties against human lung and prostate cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with metal cations can be affected by the presence of other ligands or competing metal ions. Additionally, the photophysical properties of the resulting complexes can be influenced by factors such as temperature, pH, and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di(2-pyridyl)-1,3-propanedione can be synthesized through several methods. One common approach involves the condensation of β-ketoesters with arynes, followed by arylation of the in situ formed intermediate . Another method includes the use of cross-coupling reactions such as the Suzuki, Stille, or Negishi reactions . These reactions typically require the presence of a palladium or nickel catalyst and are carried out under inert conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale cross-coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(2-pyridyl)-1,3-propanedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridyl ketones.

    Reduction: Reduction reactions can convert the diketone moiety to diols.

    Substitution: The pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include pyridyl ketones, diols, and substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di(2-pyridyl)benzene: Similar in structure but with a benzene ring instead of a propanedione moiety.

    1,3-Di(2-pyridyl)ethane: Contains an ethane backbone instead of propanedione.

Uniqueness

1,3-Di(2-pyridyl)-1,3-propanedione is unique due to its diketone functionality, which imparts distinct reactivity and coordination properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of metal complexes and in applications requiring specific electronic properties.

Properties

IUPAC Name

1,3-dipyridin-2-ylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGUVLMWGIPVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963917
Record name 1,3-Di(pyridin-2-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-20-0, 10198-89-7
Record name 1,3-Di(pyridin-2-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di(2-pyridyl)-1,3-propanedione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of o-bppdH?

A: 1,3-Di(pyridin-2-yl)propane-1,3-dione has the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol []. Its structure features two pyridine rings linked by a propane-1,3-dione bridge, making it a suitable ligand for forming metal complexes.

Q2: How does o-bppdH interact with metal ions?

A: The o-bppdH molecule acts as a bidentate ligand, typically coordinating to metal ions through its two oxygen atoms from the diketone moiety [, , ]. The nitrogen atoms on the pyridine rings can also participate in coordination, depending on the metal ion and reaction conditions.

Q3: What types of metal complexes can be formed with o-bppdH?

A: o-bppdH readily forms complexes with various metal ions, including cadmium [], copper [], iron [], and manganese []. The resulting complexes exhibit diverse structures, ranging from polynuclear chains [] and tetranuclear oligomers [] to dodecanuclear iron(III) complexes with a Fe4(OH)4 cubane core [].

Q4: What are the potential applications of o-bppdH-based metal complexes?

A: The unique properties of o-bppdH complexes make them attractive for various applications. For example, some complexes exhibit luminescence, making them potentially useful in materials science for light-emitting devices []. Additionally, [Mn3O(O2CMe)3(dpd)3/2)]2(I3)2, a manganese complex featuring o-bppdH, exhibits single-molecule magnet (SMM) behavior, opening avenues for applications in high-density information storage and quantum computing [].

Q5: Can o-bppdH be utilized in organic synthesis?

A: Yes, o-bppdH serves as a valuable building block in organic synthesis. For instance, it can be employed in multicomponent reactions to synthesize polysubstituted furans, which are important heterocyclic compounds with diverse biological activities [].

Q6: How does the structure of o-bppdH influence its halogen bonding ability?

A: Studies have shown that o-bppdH, along with its isomers m-bppdH and p-bppdH, can form halogen-bonded assemblies with 1,4-diiodotetrafluorobenzene (1,4-DITFB) []. The position of the nitrogen atom on the pyridine ring (ortho, meta, or para) significantly influences the resulting supramolecular architectures, highlighting the importance of structural variations in crystal engineering and materials design [].

Q7: Are there any reported analytical applications of o-bppdH?

A: Research indicates that o-bppdH can be utilized as a fluorogenic labeling reagent for carbohydrates []. This method enables sensitive HPLC-based detection of monosaccharides in complex biological matrices like blood and milk, demonstrating its potential in analytical chemistry and biochemistry [].

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